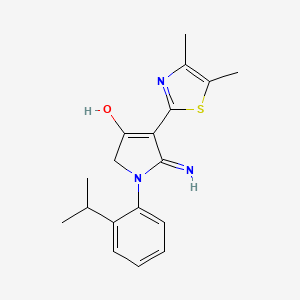
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.
- Molecular Formula : C17H19N3OS
- Molecular Weight : 313.4 g/mol
- CAS Number : 951945-04-3
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial , antioxidant , and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance:
- A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting a potential broad-spectrum antimicrobial effect .
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. The compound's thiazole moiety is believed to contribute to its antioxidant capabilities:
- In vitro assays demonstrated that similar thiazole-containing compounds effectively scavenge free radicals, thereby reducing oxidative damage .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- A recent study evaluated the compound's ability to inhibit the proliferation of cancer cells. It was found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
- The mechanism involves inhibition of dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis. This inhibition leads to decreased cell viability in cancerous cells .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
-
Inhibition of Cancer Cell Proliferation :
- In a controlled study on human tumor cell lines, the compound demonstrated potent growth inhibition, with IC50 values indicating effective cytotoxicity .
- The study revealed that the compound's effects could be reversed by excess folic acid, confirming its action through folate receptor interactions.
- Antimicrobial Testing :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like DHODH and other metabolic enzymes involved in nucleic acid synthesis.
| Enzyme Target | Mechanism | Effect |
|---|---|---|
| DHODH | Inhibition | Reduced proliferation in cancer cells |
| BChE | Moderate inhibition | Potential neuroprotective effects |
Eigenschaften
Molekularformel |
C18H21N3OS |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3OS/c1-10(2)13-7-5-6-8-14(13)21-9-15(22)16(17(21)19)18-20-11(3)12(4)23-18/h5-8,10,19,22H,9H2,1-4H3 |
InChI-Schlüssel |
PQVJGLTWJAPEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=CC=C3C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















